molecular formula C10H6O4 B12468316 1H-Indene-2-carboxylic acid, 2,3-dihydro-1,3-dioxo- CAS No. 7033-76-3

1H-Indene-2-carboxylic acid, 2,3-dihydro-1,3-dioxo-

Cat. No.: B12468316
CAS No.: 7033-76-3
M. Wt: 190.15 g/mol
InChI Key: MGBORDODZOQCPI-UHFFFAOYSA-N
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Description

1H-Indene-2-carboxylic acid, 2,3-dihydro-1,3-dioxo- is an organic compound with the molecular formula C10H8O3 It is a derivative of indene, a bicyclic hydrocarbon, and features a carboxylic acid group along with two ketone functionalities

Preparation Methods

The synthesis of 1H-Indene-2-carboxylic acid, 2,3-dihydro-1,3-dioxo- typically involves organic synthesis techniques. One common method is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base. For example, the reaction of 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile with tert-butyl acetoacetate in the presence of acetic anhydride and triethylamine can yield this compound . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

1H-Indene-2-carboxylic acid, 2,3-dihydro-1,3-dioxo- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indene-2-carboxylic acid, 2,3-dihydro-1,3-dioxo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indene-2-carboxylic acid, 2,3-dihydro-1,3-dioxo- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Indene-2-carboxylic acid, 2,3-dihydro-1,3-dioxo- can be compared with other similar compounds, such as:

Properties

CAS No.

7033-76-3

Molecular Formula

C10H6O4

Molecular Weight

190.15 g/mol

IUPAC Name

1,3-dioxoindene-2-carboxylic acid

InChI

InChI=1S/C10H6O4/c11-8-5-3-1-2-4-6(5)9(12)7(8)10(13)14/h1-4,7H,(H,13,14)

InChI Key

MGBORDODZOQCPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)O

Origin of Product

United States

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